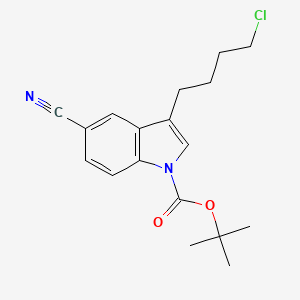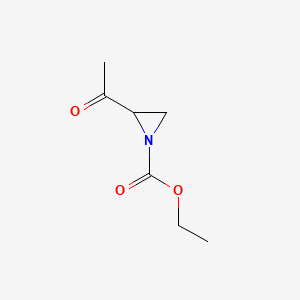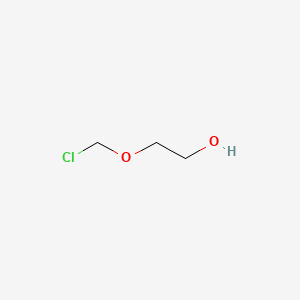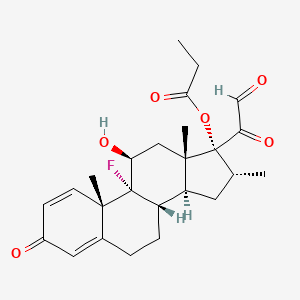
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, an acetate group, and a sulfate group, all attached to a tyrosol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Protection of Hydroxy Groups: The hydroxy groups on the tyrosol backbone are protected using benzyl groups to prevent unwanted reactions.
Acetylation: The protected tyrosol is then acetylated to introduce the acetate group.
Sulfation: The acetylated intermediate undergoes sulfation to introduce the sulfate group.
Deprotection: Finally, the benzyl protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfate group, yielding a simpler tyrosol derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction may produce simpler tyrosol derivatives.
Wissenschaftliche Forschungsanwendungen
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt involves its interaction with various molecular targets and pathways. The compound’s hydroxy and sulfate groups play a crucial role in its biological activity, influencing cellular processes such as signal transduction and enzyme activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tyrosol: A simpler phenolic compound with antioxidant properties.
Hydroxytyrosol: Known for its potent antioxidant activity and presence in olive oil.
Benzyl Alcohol: A related compound with antimicrobial properties.
Uniqueness
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetate and sulfate groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1797006-03-1 |
|---|---|
Molekularformel |
C17H17NaO7S |
Molekulargewicht |
388.366 |
IUPAC-Name |
sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate |
InChI |
InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
OICGBDNEHFOKDW-UHFFFAOYSA-M |
SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
Synonyme |
2-(3-Sulfooxy-4-benzyloxyphenyl)ethyl Acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide](/img/structure/B590429.png)



![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)
![(1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 2-(tert-Butyl) Ester 1-Methyl Ester](/img/structure/B590438.png)

![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)

